molecular formula C19H21N3O2 B5873327 5-Benzamido-2-piperidin-1-ylbenzamide

5-Benzamido-2-piperidin-1-ylbenzamide

Cat. No.: B5873327
M. Wt: 323.4 g/mol
InChI Key: ZCHKFMNOKLHCHK-UHFFFAOYSA-N
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Description

5-Benzamido-2-piperidin-1-ylbenzamide is a synthetic organic compound with the CAS Registry Number 885612-42-2 and a molecular formula of C 19 H 21 N 3 O 2 . This benzamide derivative is supplied for research and development purposes and is not intended for diagnostic or therapeutic applications. Benzamide analogs are a significant class of compounds in medicinal chemistry, recognized for their potential as versatile scaffolds in drug discovery . This structural class has been investigated for various biological activities. For instance, research into similar compounds has identified benzamide-based molecules as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) , which are important targets for neurological disorders . Other research streams have explored benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives for their anti-viral activity against strains such as influenza A (H5N1) . The presence of both benzamido and piperidinyl groups in this single molecule makes this compound a compound of interest for further exploration in these and other structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block in organic synthesis or as a key intermediate for developing more complex heterocyclic systems with potential pharmacological properties.

Properties

IUPAC Name

5-benzamido-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-18(23)16-13-15(21-19(24)14-7-3-1-4-8-14)9-10-17(16)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHKFMNOKLHCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzamido-2-piperidin-1-ylbenzamide typically involves the formation of the benzamide and piperidine moieties followed by their coupling. One common method involves the reaction of 5-amino-2-piperidin-1-ylbenzoic acid with benzoyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Benzamido-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Benzamido-2-piperidin-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzamido-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Benzamido-2-piperidin-1-ylbenzamide with related benzamide and piperidine-containing analogs, focusing on structural and functional differences.

5-Amino-2-(2-methylpiperidin-1-yl)benzamide (CAS 694456-64-9)

  • Molecular Formula : C₁₃H₁₉N₃O
  • Molecular Weight : 233.31 g/mol
  • Key Structural Differences: Position 5 Substitution: An amino (-NH₂) group replaces the benzamido (-NHCOC₆H₅) group. Piperidine Substituent: Incorporates a 2-methyl group on the piperidine ring, introducing steric hindrance that may affect binding to hydrophobic pockets in biological targets.
  • Functional Implications: The amino group enhances solubility in polar solvents compared to the benzamido analog, which may improve bioavailability. The 2-methylpiperidine moiety could modulate selectivity for enzymes like kinases or GPCRs, as methyl groups often influence receptor-ligand interactions .

Bisindolylmaleimide VI (B3556)

  • Structure : Contains two indole rings linked to a maleimide core, with a piperidin-2-yl ethyl chain.
  • Key Differences: Core Structure: Bisindolylmaleimide VI is a pyrrole-2,5-dione derivative, distinct from the benzamide scaffold.
  • Relevance : Highlights the role of piperidine in enhancing membrane permeability but underscores that core structural differences dictate divergent biological applications .

Research Findings and Limitations

  • Synthetic Accessibility: The benzamido group in this compound may complicate synthesis due to steric demands, whereas the amino analog (CAS 694456-64-9) is more straightforward to prepare .
  • Biological Activity: No direct studies on this compound were identified.
  • Knowledge Gaps: The absence of explicit data on the target compound necessitates caution in extrapolating properties from structural analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Benzamido-2-piperidin-1-ylbenzamide with high purity and yield?

  • Methodological Answer : Optimize reaction conditions using palladium-catalyzed hydrogenation (e.g., Pd/C, H₂, MeOH, 18 h) for intermediate reduction . For amidation steps, employ methyl 3-(chlorocarbonyl)propanoate in CH₂Cl₂ with pyridine as a base to minimize side reactions. Purify intermediates via column chromatography and validate purity using HPLC (>98%) and ¹H/¹³C NMR .

Q. How can computational methods guide the design of derivatives of this compound?

  • Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases). Validate predictions with in vitro assays, ensuring alignment between theoretical and experimental IC₅₀ values .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆), FT-IR (amide I/II bands ~1650 cm⁻¹).
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient), mass spectrometry (ESI-MS, [M+H]⁺).
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can researchers ensure reproducibility of biological assays involving this compound?

  • Methodological Answer : Standardize protocols using positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO <0.1%). Validate cell viability via MTT assays and replicate experiments in triplicate. Publish detailed synthetic procedures and characterization data in supplementary materials to enable replication .

Q. What are the best practices for storing this compound to maintain stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Monitor degradation via periodic HPLC analysis. For aqueous solutions, use lyophilization to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the benzamide core (e.g., substituents at positions 2 and 5) .

  • Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity).

  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric bulk) with activity. Publish SAR tables (Table 1) .

    Table 1 : Example SAR for Analogues

    Substituent PositionActivity (IC₅₀, nM)logP
    5-NH₂, 2-Piperidinyl12.3 ± 1.22.5
    5-NO₂, 2-Morpholinyl45.7 ± 3.13.1

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Perform molecular dynamics (MD) simulations to assess conformational flexibility. Validate with SPR (surface plasmon resonance) to measure binding kinetics and confirm false positives/negatives .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Integration : Combine proteomics (LC-MS/MS) to identify target proteins and transcriptomics (RNA-seq) to map pathway alterations.
  • Knockdown/Overexpression : Use CRISPR-Cas9 to validate target relevance in cellular models .

Q. What methodologies address batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FT-IR). Optimize crystallization conditions (e.g., anti-solvent addition rate) to control polymorph formation. Document deviations in supplementary materials per journal guidelines .

Q. How can stability studies under physiological conditions inform formulation development?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) and simulate gastric fluid (pH 1.2, pepsin) to assess degradation. Use nanoformulation (e.g., PLGA nanoparticles) to enhance bioavailability if instability is observed .

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